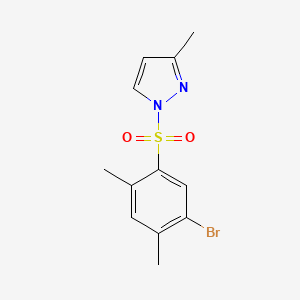triazin-4-one CAS No. 306978-70-1](/img/structure/B2906623.png)
2-(Benzylsulfanyl)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one” are not available, there are general methods for synthesizing 1,3,5-triazine derivatives . For instance, one method involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines .Aplicaciones Científicas De Investigación
Antitumor Properties
1,3,5-Triazines, the core structure of the compound , have been studied for their antitumor properties. Some derivatives are used clinically to treat cancers such as lung, breast, and ovarian cancer . The benzylsulfanyl and methyl groups in the compound could potentially be modified to enhance these properties.
Antimicrobial Activity
The antimicrobial activity of 1,3,5-triazine derivatives has been well-documented. These compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli, which suggests that our compound could be developed into a potent antimicrobial agent .
Aromatase Inhibitory Activity
Certain 1,3,5-triazines have significant aromatase inhibitory activity, which is crucial in the treatment of hormone-sensitive cancers. The structure of 2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one could be explored for this application .
Antiviral Applications
1,3,5-Triazine derivatives have also been explored for their antiviral activities. The compound’s ability to be chemically modified makes it a candidate for developing new antiviral drugs .
Siderophore-Mediated Drug Use
Some triazines show potential as siderophore-mediated drugs, which are compounds that can chelate iron and are used by microbes to obtain iron from their environment. This property can be harnessed to create drugs that target microbial iron acquisition processes .
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound has potential use as a corticotrophin-releasing factor 1 receptor antagonist. This activity is important in the management of depression and anxiety disorders .
Leukotriene C4 Antagonist
Derivatives of 1,3,5-triazines have shown activity as leukotriene C4 antagonists, which can protect against HCl.ethanol-induced gastric lesions. This suggests a potential application in gastrointestinal protective drugs .
Trypanosoma Brucei Inhibition
The compound could be tested for activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. Some triazine derivatives have shown good in vitro activity against this protozoan parasite .
Direcciones Futuras
Triazine derivatives are of great interest in various fields, including medicine, pharmacy, agriculture, polymer, electronics, and other industries . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties . Therefore, the development of new triazine derivatives, including “2-(Benzylsulfanyl)-8-methyl-4H-pyrido1,2-atriazin-4-one”, could be a promising area of future research.
Propiedades
IUPAC Name |
2-benzylsulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-7-8-18-13(9-11)16-14(17-15(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQUZKRWKPCSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

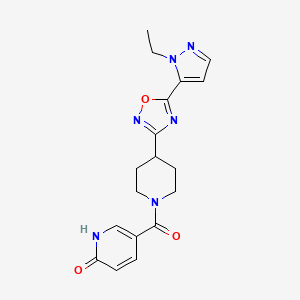
![7-butyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906541.png)
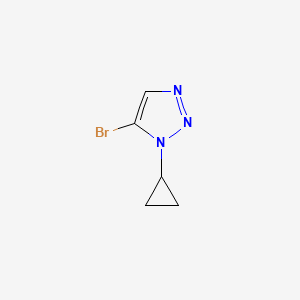
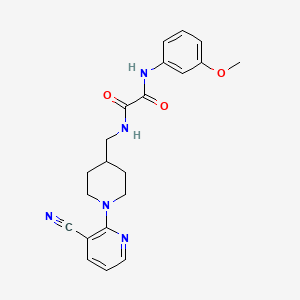
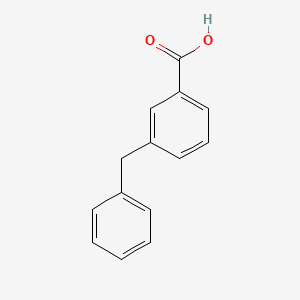
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2906550.png)

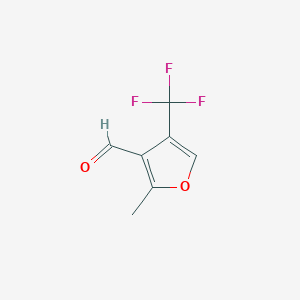

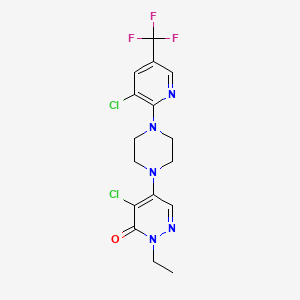


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2906561.png)
